2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline
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Overview
Description
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring This particular compound is characterized by the presence of bromomethyl and dichloro substituents at specific positions on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline typically involves the bromination of a quinoxaline precursor. One common method is the reaction of 2,3-dimethyl-6,7-dichloroquinoxaline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding dihydroquinoxaline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline dioxides
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Oxidation: Formation of quinoxaline dioxides.
Scientific Research Applications
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline involves its interaction with biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This covalent modification can disrupt enzyme activity or DNA replication, contributing to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(bromomethyl)quinoxaline
- 2,3-Bis(dibromomethyl)naphthalene
- 2,3-Bis(bromomethyl)-6-nitroquinoxaline
Uniqueness
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline is unique due to the presence of both bromomethyl and dichloro substituents, which confer distinct chemical reactivity and biological activity. The dichloro groups enhance its stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C10H6Br2Cl2N2 |
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Molecular Weight |
384.88 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)-6,7-dichloroquinoxaline |
InChI |
InChI=1S/C10H6Br2Cl2N2/c11-3-9-10(4-12)16-8-2-6(14)5(13)1-7(8)15-9/h1-2H,3-4H2 |
InChI Key |
LWXGVLAUAJHSID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)CBr)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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